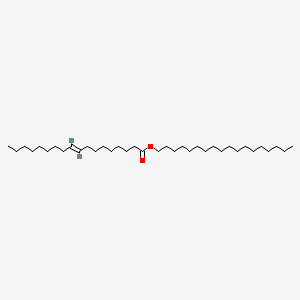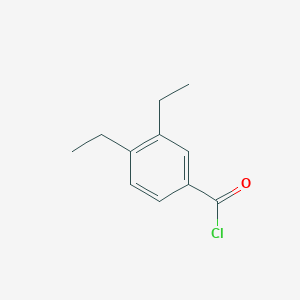
Isamine blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isamine blue is a synthetic dye first synthesized by Raphael Meldola. It is known for its vibrant blue color and is used in various scientific and industrial applications. The chemical formula of this compound is C₄₀H₃₀N₃NaO₆S₂, and it has a molecular weight of 735.8 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isamine blue can be synthesized through a series of chemical reactions involving aromatic amines and sulfonic acids. The exact synthetic route may vary, but it typically involves the sulfonation of aromatic compounds followed by coupling reactions to form the final dye structure .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Isamine blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to changes in its color and chemical properties.
Reduction: The dye can be reduced to form different products, which may have distinct applications.
Substitution: This compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction can produce various reduced forms of the dye .
Wissenschaftliche Forschungsanwendungen
Isamine blue has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: Employed in histological staining to visualize cellular structures and tissues.
Medicine: Investigated for its potential therapeutic effects, including its antimitotic properties, which may be useful in cancer treatment.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints
Wirkmechanismus
The mechanism of action of Isamine blue involves its interaction with cellular components, leading to changes in their structure and function. The dye can bind to proteins and nucleic acids, altering their properties and affecting cellular processes. In cancer research, this compound has been shown to inhibit cell proliferation by interfering with mitotic processes .
Vergleich Mit ähnlichen Verbindungen
Isamine blue is similar to other synthetic dyes such as Meldola’s blue and naphthol green B. it is unique in its specific chemical structure and properties, which make it suitable for particular applications. Similar compounds include:
Meldola’s blue: Another synthetic dye with applications in histological staining and analytical chemistry.
Naphthol green B: Used in various industrial and scientific applications, including as a staining agent in biology
This compound stands out due to its specific interactions with cellular components and its potential therapeutic applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C40H30N3NaO6S2 |
|---|---|
Molekulargewicht |
735.8 g/mol |
IUPAC-Name |
sodium;7-[[4-[(4-amino-3-methylphenyl)-[4-[(7-sulfonaphthalen-2-yl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C40H31N3O6S2.Na/c1-25-20-30(10-19-39(25)41)40(28-4-11-33(12-5-28)42-35-15-2-26-8-17-37(50(44,45)46)23-31(26)21-35)29-6-13-34(14-7-29)43-36-16-3-27-9-18-38(51(47,48)49)24-32(27)22-36;/h2-24,42H,41H2,1H3,(H,44,45,46)(H,47,48,49);/q;+1/p-1 |
InChI-Schlüssel |
UJMOQGMQIUKDFI-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=C2C=CC(=NC3=CC4=C(C=C3)C=CC(=C4)S(=O)(=O)[O-])C=C2)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C=CC(=C7)S(=O)(=O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)

![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)


![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
![dilithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulanylethylamino)propyl]amino]butyl] phosphate](/img/structure/B13817841.png)
